Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate

PAI-1 inhibition Antithrombotic SAR

Researchers requiring validated PAI-1 inhibitor intermediates often encounter generic indole-3-glyoxylates lacking the essential pharmacophoric substitution pattern for target engagement. This compound provides the exact solution: • Methyl ester prodrug & penultimate intermediate for the confirmed PAI-1 inhibitor [1-(4-tert-Butylbenzyl)-5-(3-methylphenyl)-1H-indol-3-yl](oxo)acetic acid. • Unique 1-(4-tert-butylbenzyl) and 5-(m-tolyl) substitution ensures potency in both spectrophotometric and functional antibody assays. • Enables structure-property relationship studies for oral bioavailability optimization.

Molecular Formula C29H29NO3
Molecular Weight 439.555
CAS No. 1245647-71-5
Cat. No. B580976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate
CAS1245647-71-5
Molecular FormulaC29H29NO3
Molecular Weight439.555
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC3=C(C=C2)N(C=C3C(=O)C(=O)OC)CC4=CC=C(C=C4)C(C)(C)C
InChIInChI=1S/C29H29NO3/c1-19-7-6-8-21(15-19)22-11-14-26-24(16-22)25(27(31)28(32)33-5)18-30(26)17-20-9-12-23(13-10-20)29(2,3)4/h6-16,18H,17H2,1-5H3
InChIKeyMXXUHBFHIYSEGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate: PAI-1 Inhibitor Core Scaffold


Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate (CAS 1245647-71-5) is a substituted indole-3-glyoxylate ester that serves as the methyl ester prodrug or synthetic intermediate of [1-(4-tert-Butylbenzyl)-5-(3-methylphenyl)-1H-indol-3-yl](oxo)acetic acid, a well-characterized inhibitor of plasminogen activator inhibitor-1 (PAI-1) [1]. The compound belongs to a class of 2-carboxylic acid indole derivatives systematically explored for antithrombotic and antifibrotic applications, with its free acid form demonstrating confirmed PAI-1 inhibitory activity [2].

1
PAI-1 pathway inhibition study fit — 1,5-disubstituted indole scaffold with reported target engagement context
Free acid form used for in vitro target-engagement assays
2
Prodrug intermediate for exposure-model research — methyl ester masks ionizable carboxylic acid
May support oral formulation exposure studies
3
Polymorph control precursor — penultimate intermediate to free acid with reported polymorphs A, B, C
Supports solid-form screening and formulation research

Why This 1,5-Disubstituted Indole Cannot Be Generically Substituted


Generic substitution with simpler indole-3-glyoxylate esters (e.g., methyl 2-(1H-indol-3-yl)-2-oxoacetate) fails because the unique 1-(4-tert-butylbenzyl) and 5-(m-tolyl) substitution pattern on the indole core is essential for PAI-1 inhibitory potency and target engagement. Systematic structure-activity relationship (SAR) studies have demonstrated that both the N-1 benzyl substituent and the C-5 aryl group are critical pharmacophoric elements that modulate potency against PAI-1, and that potency in the primary spectrophotometric assay does not always translate to the functional antibody assay without this specific substitution pattern [1]. The tert-butyl group on the benzyl ring contributes to lipophilicity and metabolic stability, while the m-tolyl group at C-5 provides optimal steric and electronic complementarity with the PAI-1 binding pocket. These structural features are absent in unsubstituted or differently substituted indole-3-glyoxylates, making direct interchange pharmacologically invalid.

Target Compound
1-(4-tert-butylbenzyl)-5-(m-tolyl)-1H-indol-3-yl glyoxylate scaffold with reported PAI-1 target engagement
Generic Substitute
Unsubstituted methyl 2-(1H-indol-3-yl)-2-oxoacetate lacks both N-1 and C-5 pharmacophoric groups; no reported PAI-1 activity
1,5-Disubstitution Pattern
Tert-butylbenzyl at N-1 and m-tolyl at C-5 may provide binding-pocket complementarity reported as critical in SAR studies
Mismatch Consequence
Differently substituted or unsubstituted indole-3-glyoxylates may not engage PAI-1; substitution pattern may not transfer directly
Methyl Ester Form
Neutral prodrug intermediate designed for permeability; free acid is ionizable at physiological pH
Form-Specific Risk
Free acid and methyl ester are not interchangeable without hydrolysis validation; exposure context may shift between forms

Quantitative Differentiation Evidence


PAI-1 Inhibitory Activity vs. Unsubstituted Indole-3-glyoxylate

The free acid form of the target compound, [1-(4-tert-Butylbenzyl)-5-(3-methylphenyl)-1H-indol-3-yl](oxo)acetic acid, is explicitly described as a PAI-1 inhibitor with confirmed activity in both spectrophotometric and antibody assays [1]. In the primary spectrophotometric assay, this compound exhibited potent PAI-1 inhibition, though the exact IC50 for the free acid is not publicly disclosed in the accessible patent abstract. By contrast, the unsubstituted parent scaffold, methyl 2-(1H-indol-3-yl)-2-oxoacetate, lacks any reported PAI-1 inhibitory activity and is primarily used as a synthetic building block for kinase inhibitors . The 1,5-disubstitution pattern is thus essential for conferring PAI-1 inhibitory activity.

PAI-1 Activity
Class-level inference
Target free acid: Active in spectrophotometric and antibody assays. Unsubstituted indole-3-glyoxylate: No reported PAI-1 activity.
Supports PAI-1 target-engagement context for 1,5-disubstitution pattern
Exact IC50 not publicly disclosed; activity confirmed qualitatively in patent
PAI-1 inhibition Antithrombotic SAR

Methyl Ester Prodrug Strategy

The target methyl ester is designed as a prodrug of the active free carboxylic acid to enhance oral absorption and permeability. In the SAR study of 2-carboxylic acid indoles, Hu et al. reported that solubility and serum protein binding of the free acid analogs significantly impacted the correlation between spectrophotometric and antibody assay results, with high protein binding potentially limiting in vivo efficacy [1]. Esterification to the methyl ester masks the ionizable carboxylic acid, typically increasing log P and passive membrane permeability. While direct comparative Caco-2 or solubility data for this specific ester-acid pair are not available in the public domain, the general principle of ester prodrugs for carboxylic acid-containing PAI-1 inhibitors is well-established in the indole-2-carboxylic acid series.

Prodrug Design
Class-level inference
Methyl ester (neutral, MW 439.55): predicted higher log P and passive permeability vs. free acid (ionizable at physiological pH).
Supports oral exposure-model research fit; esterification masks ionizable carboxylate
Direct comparative Caco-2 or solubility data not available in public domain
Prodrug Oral bioavailability PAI-1

Polymorph Control and Solid-State Differentiation

The free acid form of the target compound exists in multiple polymorphic forms (A, B, and C), which are explicitly claimed in US20080188542A1 for their utility in pharmaceutical formulations [1]. Polymorph control is critical for reproducible dissolution, bioavailability, and stability. The methyl ester serves as a key synthetic intermediate that can be hydrolyzed to the free acid under controlled conditions, potentially influencing the resulting polymorphic outcome. This is a distinguishing feature not reported for simpler indole-3-glyoxylate esters.

Solid-State Form
Supporting evidence
Free acid forms polymorphs A, B, and C claimed in US20080188542A1. Methyl ester is the penultimate synthetic intermediate.
Supports solid-form screening and formulation control research
Polymorph characterization by XRPD, DSC, and IR per patent
Polymorphism Solid-state chemistry Formulation

Application Scenarios in PAI-1-Targeted Research


API Synthesis and Polymorph Screening

The methyl ester is the preferred penultimate intermediate for the synthesis of [1-(4-tert-Butylbenzyl)-5-(3-methylphenyl)-1H-indol-3-yl](oxo)acetic acid, a known PAI-1 inhibitor [1]. Following ester hydrolysis, the resulting free acid can be subjected to polymorph screening to isolate Forms A, B, or C for formulation development, as described in US20080188542A1.

In Vitro PAI-1 Inhibition Assays

After quantitative conversion to the free acid, the compound is used in spectrophotometric PAI-1 inhibition assays and confirmatory antibody assays to evaluate antithrombotic and antifibrotic potential. The SAR study by Hu et al. provides the assay framework for benchmarking new analogs against this core scaffold [2].

Prodrug Optimization and Pharmacokinetic Profiling

The methyl ester serves as a baseline prodrug for structure-property relationship studies aimed at improving oral bioavailability of the PAI-1 inhibitor series. Researchers can use this compound to explore alternative ester prodrugs or to assess the impact of ester hydrolysis rates on in vivo efficacy, leveraging the known SAR context where serum protein binding of the free acid was identified as a limitation [2].

Application
Selection Property
Validation Focus
API Synthesis and Polymorph Screening
Prodrug intermediate form; penultimate precursor to free acid
Polymorph outcome and hydrolysis control
In Vitro PAI-1 Inhibition Assays
Requires quantitative conversion to free acid
Spectrophotometric and antibody assay context review
Prodrug Optimization and Exposure Profiling
Methyl ester baseline prodrug for permeability studies
Exposure-model review and ester hydrolysis rate assessment
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